molecular formula C9H11ClFN B7947969 (S)-2-(4-Fluorophenyl)azetidine hydrochloride

(S)-2-(4-Fluorophenyl)azetidine hydrochloride

Cat. No.: B7947969
M. Wt: 187.64 g/mol
InChI Key: ZSYLILXYSPZTFI-FVGYRXGTSA-N
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Description

(S)-2-(4-Fluorophenyl)azetidine hydrochloride (CAS 1391439-03-4) is a chiral azetidine derivative featuring a four-membered azetidine ring substituted with a 4-fluorophenyl group at the 2-position. Its molecular formula is C₉H₁₁ClFN, with a molecular weight of 187.64 g/mol. Key properties include:

  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include using protective gloves and avoiding dust inhalation .

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYLILXYSPZTFI-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluorophenyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the fluorophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzylamine with a suitable electrophile can lead to the formation of the desired azetidine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(4-Fluorophenyl)azetidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance binding affinity to target proteins, thereby improving therapeutic efficacy. The presence of fluorine enhances metabolic stability and bioavailability, making it particularly valuable in drug development.

Case Studies

  • Central Nervous System Disorders : Research indicates that compounds derived from (S)-2-(4-Fluorophenyl)azetidine exhibit activity against various neurotransmitter receptors, which could lead to novel treatments for disorders such as depression and anxiety .
  • Antimicrobial Activity : Azetidine derivatives have shown promising results against bacterial strains, including those resistant to conventional antibiotics. The incorporation of the fluorophenyl group has been linked to enhanced antibacterial properties .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating complex molecules. Its azetidine ring structure is reactive and can be transformed into various derivatives through established synthetic pathways.

Synthetic Applications

  • Chiral Catalysts : The compound can be used in the preparation of chiral ligands and catalysts, which are essential in asymmetric synthesis processes .
  • Novel Polymers : Researchers are exploring its potential in developing new materials with unique properties, particularly in the field of polymer science .

Material Science

The compound's electronic properties make it suitable for applications in material science. Its ability to tune the HOMO-LUMO energy gap is particularly advantageous for developing organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Material Properties

  • OLEDs : The incorporation of (S)-2-(4-Fluorophenyl)azetidine into OLEDs can enhance light emission efficiency due to its favorable electronic characteristics .
  • DSSCs : As a component in dye-sensitized solar cells, it contributes to improved energy conversion efficiencies owing to its light-absorbing capabilities .

Biological Interactions

  • Binding Affinity : Studies have shown that the fluorinated phenyl group significantly influences the binding affinity of the compound to target proteins, enhancing its biological activity .
  • Pathway Modulation : The compound's interactions with neurotransmitter receptors suggest potential pathways for modulating synaptic transmission and neurochemical signaling .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryDrug development targeting CNS disordersEnhanced binding affinity, metabolic stability
Organic SynthesisIntermediate for complex molecule synthesisReactive azetidine ring
Material ScienceComponents in OLEDs and DSSCsTunable HOMO-LUMO energy gap

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substitution Variations

(a) Azetidine Derivatives
  • 2-(2,3-Dichlorophenyl)azetidine Hydrochloride (CAS 777887-21-5): Structure: Azetidine ring with 2,3-dichlorophenyl substitution. Molecular Formula: C₉H₁₀Cl₃N. Stereochemistry is unspecified .
(b) Cyclopropane and Pyrrolidine Analogues
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9): Structure: Cyclopropane ring (3-membered) with 4-fluorophenyl and amine groups. Molecular Formula: C₉H₁₁ClFN (same as target compound). Applications in medicinal chemistry may differ due to conformational rigidity .
  • (S)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS 1073556-40-7):
    • Structure : Pyrrolidine (5-membered ring) with 4-fluorophenyl substitution.
    • Key Differences : Larger ring size reduces ring strain, enhancing stability. Pyrrolidine derivatives are common in drug design (e.g., antipsychotics) due to improved bioavailability .

Functional Group Modifications

  • (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride: Structure: Ester and amino groups instead of an azetidine ring. Key Differences: The ester group increases susceptibility to hydrolysis, limiting its utility in formulations requiring prolonged stability. Used as a chiral building block in peptide synthesis .
  • (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole Hydrochloride (CAS 1616705-73-7): Structure: Imidazole core with pyrrolidine and 4-fluorophenyl groups. Applications in kinase inhibitors or GPCR-targeted therapies .

Pharmacologically Active Comparators

  • Pruvanserin Hydrochloride (CAS 443144-27-2):
    • Structure : Piperazine-based compound with 4-fluorophenyl and indole groups.
    • Applications : Developed for insomnia and schizophrenia. Demonstrates the therapeutic relevance of fluorophenyl motifs in CNS drugs despite structural divergence from azetidines .

Research Implications

  • Ring Strain vs. Stability : Azetidine’s four-membered ring offers a balance between reactivity (due to moderate strain) and stability, making it useful in prodrug designs .
  • Fluorophenyl Motif : The 4-fluorophenyl group is a common pharmacophore across compared compounds, enhancing binding affinity in CNS targets (e.g., Pruvanserin) .
  • Safety Profiles : Chlorinated derivatives (e.g., 2,3-dichlorophenyl) may pose higher environmental toxicity, whereas fluorinated analogs prioritize metabolic stability .

Biological Activity

(S)-2-(4-Fluorophenyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chiral azetidine ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as:

  • Receptors : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.
  • Enzymes : It can act as an inhibitor or activator of enzymes, thereby affecting metabolic processes.
  • Ion Channels : Interaction with ion channels may alter cellular excitability and neurotransmission.

These interactions suggest that this compound could have implications in treating neurological disorders or other conditions influenced by receptor and enzyme activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits cell proliferation in various cancer cell lines.
Enzyme InhibitionModulates activity of monoacylglycerol lipase (MAGL).
Antimicrobial EffectsExhibits activity against Leishmania species.
Neuroprotective EffectsPotential protective effects in neurodegenerative models.

Case Studies

  • Anticancer Studies :
    A study evaluated the antiproliferative effects of this compound against several cancer cell lines, including K562 and MCF-7. The results indicated significant inhibition of cell growth, suggesting potential as an anticancer agent .
  • Enzyme Interaction :
    Research involving the compound's interaction with MAGL demonstrated high specificity and selectivity in vitro, indicating its potential as a lead compound for developing therapeutic agents targeting endocannabinoid metabolism .
  • Antimicrobial Activity :
    The compound showed promising activity against Leishmania mexicana, with IC50 values comparable to established treatments like amphotericin B. This positions it as a candidate for further development in treating leishmaniasis .

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